![molecular formula C15H26N2O4S2 B15164921 1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) CAS No. 462653-49-2](/img/structure/B15164921.png)
1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) is a chemical compound with the molecular formula C15H24N2O4S2 It is known for its unique structure, which includes two cyclohexane rings connected by a diazomethylene group and two sulfonyl groups
準備方法
The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexane with diazomethane and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
化学反応の分析
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo substitution reactions where the diazomethylene group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonyl hydrides.
科学的研究の応用
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl and diazomethylene groups into other molecules. It serves as a building block for the synthesis of more complex compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) involves its interaction with molecular targets through its diazomethylene and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) can be compared with other similar compounds, such as:
1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene): This compound has a similar structure but with benzene rings instead of cyclohexane rings. It exhibits different reactivity and applications due to the aromatic nature of benzene.
1,1’-[(Diazomethylene)disulfonyl]bis(2,4-difluorobenzene): This compound includes fluorine atoms, which can significantly alter its chemical properties and reactivity compared to the non-fluorinated version.
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[2,4-difluoro-]:
The uniqueness of 1,1’-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane) lies in its cyclohexane rings, which provide different steric and electronic environments compared to aromatic rings, influencing its reactivity and applications.
特性
CAS番号 |
462653-49-2 |
|---|---|
分子式 |
C15H26N2O4S2 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-[diazo-(4-methylcyclohexyl)sulfonylmethyl]sulfonyl-4-methylcyclohexane |
InChI |
InChI=1S/C15H26N2O4S2/c1-11-3-7-13(8-4-11)22(18,19)15(17-16)23(20,21)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChIキー |
RLTFGRULFNLJES-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
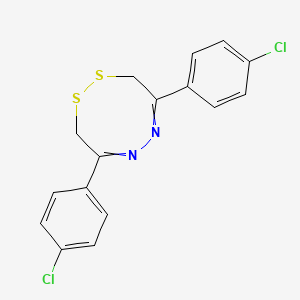
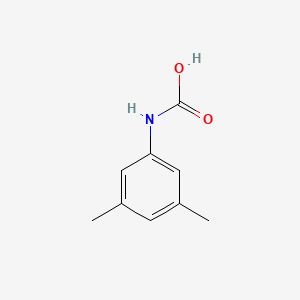

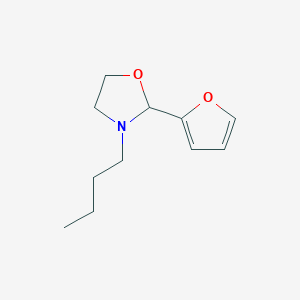
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
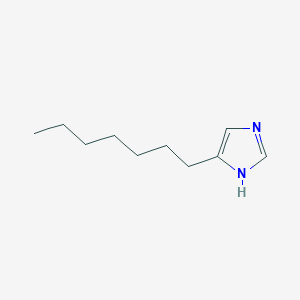
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
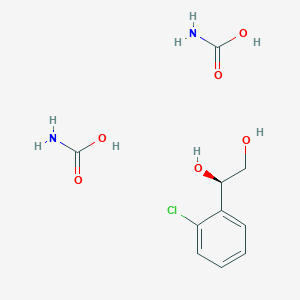
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
